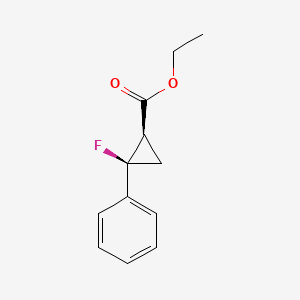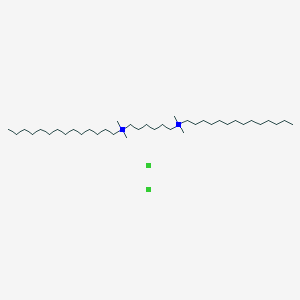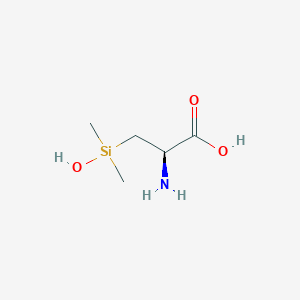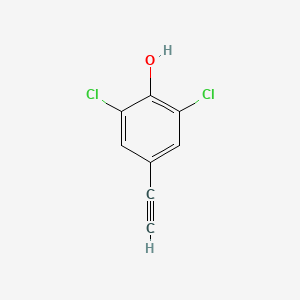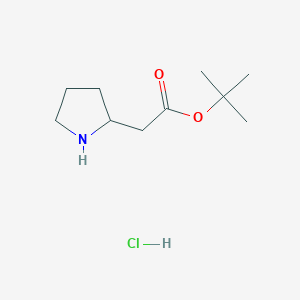
(5-Fluoro-3-methyl-2-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-3-methyl-2-nitrophenyl)methanol is an organic compound with the molecular formula C(_8)H(_8)FNO(_3) It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, with a methanol group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-methyl-2-nitrophenyl)methanol typically involves the nitration of 5-fluoro-3-methylbenzyl alcohol. The process can be summarized in the following steps:
Nitration: The starting material, 5-fluoro-3-methylbenzyl alcohol, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-3-methyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 5-Fluoro-3-methyl-2-nitrobenzaldehyde, 5-Fluoro-3-methyl-2-nitrobenzoic acid
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
(5-fluoro-3-methyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |
Clé InChI |
ZFPLIBWGAGXARZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


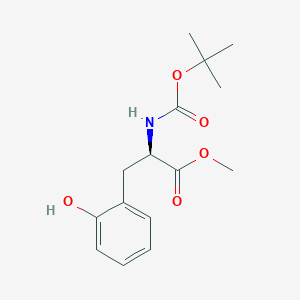
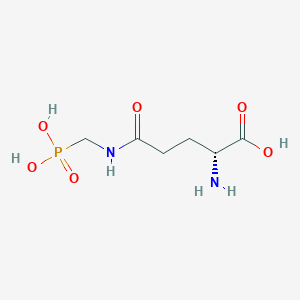
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
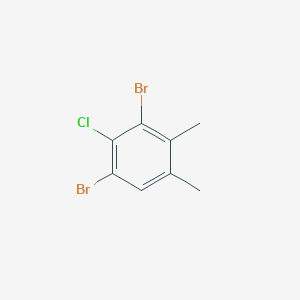

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

